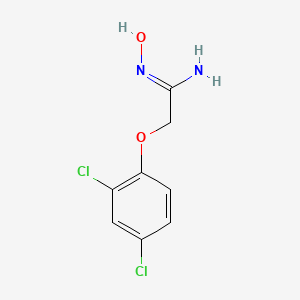

2-(2,4-ジクロロフェノキシ)-N'-ヒドロキシエタнимидаmid

説明

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of phenoxy herbicides It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide

科学的研究の応用

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

作用機序

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

生化学分析

Biochemical Properties

The biochemical properties of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are largely determined by its interactions with various biomolecules. It has been suggested that this compound plays a role in the degradation of herbicides, particularly in the context of white-rot fungi

Cellular Effects

The cellular effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are diverse and complex. For instance, it has been observed that the compound can trigger the embryogenic pathway of somatic cells in both dicots and monocots . Additionally, it has been associated with alterations in mitochondrial metabolism and antioxidant status, which can disturb the innate behavior of organisms like zebrafish .

Molecular Mechanism

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can change over time. For instance, it has been observed that the frequency of participants with high 2,4-D levels increased significantly over time in a study examining the effects of the product on human health .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can vary with different dosages in animal models. For instance, it has been observed that exposure to the compound at environmentally relevant concentrations can alter mitochondrial metabolism and antioxidant status in zebrafish .

Metabolic Pathways

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide is involved in several metabolic pathways. For instance, it has been suggested that the compound plays a role in the biodegradation of 2,4-D, a widely used herbicide . The compound is thought to interact with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide within cells and tissues are complex processes. It has been observed that the compound can be transported basipetally in plant tissues .

Subcellular Localization

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is located in the bacterial cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .

化学反応の分析

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

類似化合物との比較

Similar Compounds

2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

2-methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a chlorine atom.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific structural features and its ability to act as a synthetic auxin. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323863 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79295-15-1 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2495600.png)

![3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2495601.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)